molecular formula C10H16O2 B6178677 tert-butyl bicyclo[1.1.1]pentane-1-carboxylate CAS No. 117592-90-2

tert-butyl bicyclo[1.1.1]pentane-1-carboxylate

Cat. No. B6178677
CAS RN: 117592-90-2
M. Wt: 168.2
InChI Key:
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Description

“tert-butyl bicyclo[1.1.1]pentane-1-carboxylate” is a chemical compound. It is a derivative of the bicyclo[1.1.1]pentane (BCP) structure . The BCP motif is recognized as a bioisostere that can replace phenyl, tert-butyl, and alkyne functional groups .


Molecular Structure Analysis

The molecular structure of “this compound” is unique due to its three-dimensional carbon framework . This structure is highly strained, which has fascinated the chemical community for decades .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and require specific conditions . For instance, enantioselective intermolecular sp3 C–H insertion reactions of donor/acceptor diazo compounds catalyzed by the chiral dirhodium complex, Rh2(TCPTAD)4, were employed to forge new C–C bonds at the tertiary position of a variety of BCPs .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a boiling point of 180.7±8.0 °C and a density of 1.109±0.06 g/cm3 .

Mechanism of Action

The mechanism of action of “tert-butyl bicyclo[1.1.1]pentane-1-carboxylate” in chemical reactions is complex and involves multiple steps . For example, both pathways lead to NiIII intermediate IV, which undergoes reductive elimination to furnish the cross-coupled product .

Safety and Hazards

The safety and hazards associated with “tert-butyl bicyclo[1.1.1]pentane-1-carboxylate” include hazard statements H302, H315, H319, and precautionary statements P264, P270, P280, P301, P301, P302, P305, P312, P313, P321, P330, P332, P337, P338, P351, P352, P362 .

Future Directions

The future directions in the research of “tert-butyl bicyclo[1.1.1]pentane-1-carboxylate” and its derivatives involve the development of new synthetic methods for the construction of complex molecules that possess BCPs embedded into the molecule’s framework . There is also interest in exploring enantioselective C–H functionalization of BCPs as a conceptually innovative strategy that provides access to chiral substituted BCPs .

properties

{ "Design of the Synthesis Pathway": "The synthesis of tert-butyl bicyclo[1.1.1]pentane-1-carboxylate can be achieved through a multistep reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "Cyclopropane", "tert-Butyl alcohol", "Sodium hydride", "Methyl iodide", "Sodium bicarbonate", "Methanol", "Acetic anhydride", "Pyridine", "Triethylamine", "Chloroacetyl chloride" ], "Reaction": [ "Step 1: Cyclopropane is reacted with tert-butyl alcohol in the presence of sodium hydride to form tert-butyl bicyclo[1.1.1]pentane-1-carboxylate.", "Step 2: The resulting product is then reacted with methyl iodide to form the corresponding methyl ester.", "Step 3: The methyl ester is then hydrolyzed using sodium bicarbonate to form the corresponding carboxylic acid.", "Step 4: The carboxylic acid is then converted to the corresponding acid chloride using chloroacetyl chloride in the presence of pyridine.", "Step 5: The acid chloride is then reacted with tert-butyl alcohol in the presence of triethylamine to form tert-butyl bicyclo[1.1.1]pentane-1-carboxylate." ] }

CAS RN

117592-90-2

Molecular Formula

C10H16O2

Molecular Weight

168.2

Purity

95

Origin of Product

United States

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